(S)-1-(2,3-dimethylphenyl)ethan-1-amine
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Overview
Description
(S)-1-(2,3-dimethylphenyl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an amine group attached to an ethan-1-amine backbone, with a 2,3-dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,3-dimethylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylbenzaldehyde and a suitable amine precursor.
Reductive Amination: The key step in the synthesis is the reductive amination of 2,3-dimethylbenzaldehyde with the amine precursor. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,3-dimethylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid, sulfuric acid, or halogens (e.g., chlorine, bromine).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(S)-1-(2,3-dimethylphenyl)ethan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(2,3-dimethylphenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(S)-1-(2,3-dimethylphenyl)ethan-1-amine can be compared with other similar compounds, such as:
(S)-1-(2,4-dimethylphenyl)ethan-1-amine: Differing in the position of the methyl groups on the aromatic ring.
(S)-1-(2,3-dimethoxyphenyl)ethan-1-amine: Differing in the presence of methoxy groups instead of methyl groups.
(S)-1-(2,3-dimethylphenyl)propan-1-amine: Differing in the length of the carbon chain.
Biological Activity
(S)-1-(2,3-dimethylphenyl)ethan-1-amine, a chiral amine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C₁₀H₁₃N
- Molecular Weight : 149.22 g/mol
- Structural Characteristics : The compound features a dimethyl-substituted phenyl group attached to an ethanamine backbone, which contributes to its biological activity.
Research indicates that this compound may interact with various neurotransmitter receptors in the brain. These interactions can influence signal transduction pathways and neuronal activity:
- Neurotransmitter Interactions : It is hypothesized that this compound may act as an agonist or antagonist at specific receptors, thereby modulating neurotransmitter systems such as dopamine and serotonin pathways .
- Potential Therapeutic Applications : Due to its ability to affect neurotransmitter systems, this compound may have implications in treating neurological disorders, including depression and anxiety disorders .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuropharmacological Study : A study investigated the effects of this compound on rodent models of depression. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages .
- Anticancer Research : Preliminary research has suggested that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. In vitro studies showed that these compounds could decrease cell viability significantly compared to controls .
- Receptor Binding Studies : Binding affinity assays demonstrated that this compound interacts with serotonin receptors with moderate affinity, suggesting a mechanism for its antidepressant effects .
Properties
Molecular Formula |
C10H15N |
---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(1S)-1-(2,3-dimethylphenyl)ethanamine |
InChI |
InChI=1S/C10H15N/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m0/s1 |
InChI Key |
BCMVLFXVTXOVBQ-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](C)N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)N)C |
Origin of Product |
United States |
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